molecular formula C11H7BrOS B1273529 5-(3-Bromophenyl)thiophene-2-carbaldehyde CAS No. 38401-72-8

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Cat. No.: B1273529
CAS No.: 38401-72-8
M. Wt: 267.14 g/mol
InChI Key: XZSNNXGBKLEJKK-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H7BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring

Biochemical Analysis

Biochemical Properties

5-(3-Bromophenyl)thiophene-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to alterations in enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing gene expression in a controlled manner . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to changes in the levels of its metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, such as the endoplasmic reticulum and mitochondria . The distribution of this compound can also be influenced by its physicochemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Additionally, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde typically involves the bromination of phenylthiophene followed by formylation. One common method is the bromination of 3-phenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylthiophene is then subjected to a formylation reaction using a Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Boronic acids, palladium catalysts

Major Products:

    Oxidation: 5-(3-Bromophenyl)thiophene-2-carboxylic acid

    Reduction: 5-(3-Bromophenyl)thiophene-2-methanol

    Substitution: Various biaryl compounds depending on the boronic acid used

Scientific Research Applications

5-(3-Bromophenyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: It is utilized in the synthesis of organic semiconductors and conductive polymers, which are important for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: This compound is similar in structure but lacks the phenyl group attached to the thiophene ring.

    2,2’-Bithiophene-5-carboxaldehyde: This compound contains two thiophene rings connected by a single bond, with an aldehyde group on one of the rings.

Uniqueness: 5-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the presence of both a bromophenyl group and an aldehyde functional group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

5-(3-bromophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSNNXGBKLEJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393818
Record name 5-(3-bromophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-72-8
Record name 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-bromophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (1.15 mL; 15.4 mM) was added slowly to stirring dimethylformamide (0.95 mL; 12.2 mM) at -10° under nitrogen. The resulting mixture was stirred for 15 mins. 2-(3'-bromophenyl)thiophene (2.12 g; 9 mM) was then added. The reaction mixture was then warmed slowly to 110° over a period of 1 hr. cooled and poured into ice, and cautiously neutralized with sodium carbonate. Extraction with ethyl acetate and drying the organic phase with anhydrous magnesium sulfate provided upon concentration 2.16 g of the desired aldehyde as an oily solid.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.95 mL
Type
solvent
Reaction Step Four

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